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Compound of Interest

5-Chloro-2,3-dimethoxypyridine
Compound Name:

hydrochloride
CAS No.: 1704065-35-9
Cat. No.: B1434210

Get Quote

Executive Summary & Compound Profile

5-Chloro-2,3-dimethoxypyridine hydrochloride is a critical heterocyclic building block,
frequently employed in the synthesis of proton pump inhibitors (PPIs) and agrochemicals. Its
structural integrity is defined by the specific chlorination pattern relative to the methoxy groups,
which dictates its reactivity in nucleophilic aromatic substitutions (

)

This guide provides the spectral "fingerprint” required to validate the compound's identity,
specifically distinguishing the hydrochloride salt from its free base form—a common critical
quality attribute (CQA) in drug substance manufacturing.

Chemical Identity Table
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Attribute Detail

IUPAC Name 5-Chloro-2,3-dimethoxypyridinium chloride
CAS (Free Base) 85218-03-5

CAS (HCI salt) Not widely listed; typically prepared in situ
Formula

Molecular Weight 173.59 (Base) + 36.46 (HCI) = 210.05 g/mol
Appearance White to off-white crystalline solid

Solubility Soluble in DMSO, Methanol; Sparingly soluble

in DCM

Synthesis & Structural Context[1][2][3][4][5]

Understanding the synthesis pathway is essential for anticipating impurities (e.g.,
regioisomers). The compound is typically derived from maltol or via chlorination of 2,3-
dimethoxypyridine.

Synthesis Workflow Visualization
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Figure 1: Standard synthetic pathway highlighting the transition from free base to hydrochloride
salt.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][7]1[8][9][10]

NMR is the primary tool for structural verification. The formation of the hydrochloride salt results
in a diagnostic downfield shift (deshielding) of the aromatic protons due to the positive charge
on the nitrogen atom.[1]

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1434210/docs?utm_src=pdf-body-img#technical-guide-analytical-characterization-of-5-chloro-2-3-dimethoxypyridine-hydrochloride
https://bcpw.bg.pw.edu.pl/Content/3747/bulletin_de_lacademie_polonaise_des_sciences_1968_nr7_s347.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1434210?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol

e Solvent: DMSO-

(Preferred for salts due to solubility).

e Frequency: 400 MHz or higher.

o Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Spectral Data (DMSO- )
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Critical Analysis: In the free base, H-6 typically appears around 7.7 ppm. The shift to ~8.0 ppm
is the confirmation of salt formation. If the spectrum shows H-6 < 7.8 ppm in DMSO, the salt has

likely dissociated or was not formed quantitatively.

C NMR Assignments

o Carbonyl-like carbons (C-O): ~150-160 ppm (C2, C3).
e Aromatic C-Cl: ~120-125 ppm (C5).
e Aromatic C-H: ~135 ppm (C6), ~115 ppm (C4).

o Methoxy Carbons: ~54-56 ppm (distinct signals).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and the characteristic chlorine isotope
signature.

lonization Strategy

o Method: ESI+ (Electrospray lonization, Positive Mode).

» Rationale: The compound is basic; it readily protonates to

Diagnostic Signals
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Figure 2: The 3:1 intensity ratio between m/z 174 and 176 is the primary confirmation of the
Chlorine atom's presence.

Infrared Spectroscopy (IR)

IR is particularly useful for confirming the hydrochloride salt state (ammonium band) versus the
free base.
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Key Absorption Bands

Wavenumber (cm

Vibration Mode Functional Group Note
)
Pyridinium Salt ( Broad, multiple bands
2400 - 3000 N-H Stretching (Fermi resonance).
) Absent in free base.
3050 C-H Stretch Aromatic Weak, sharp.
Methoxy ( Methyl group
2850 - 2950 C-H Stretch
) stretches.
1580 - 1620 C=N/ C=C Stretch Pyridine Ring Skeletal vibrations.
1250 - 1280 C-O Stretch Aryl Ether Strong intensity.
700 - 800 C-CI Stretch Alkyl/Aryl Chloride Fingerprint region.

Experimental Validation Protocol

To ensure the integrity of the data, the following validation workflow is recommended for
researchers synthesizing or sourcing this material.

Purity Check Workflow

 Visual Inspection: Ensure the solid is crystalline and not an amorphous gum (indicates
solvent trapping).

 Solubility Test: Dissolve 10 mg in 0.6 mL DMSO-

. Solution must be clear. Turbidity implies inorganic salts (e.g., NaCl) or free base insolubility.

e 1H NMR Acquisition:
o Check integration of OMe (6H total) vs Aromatic (2H total).

o Pass Criteria: Integral ratio 3:1 (+ 5%).

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1434210?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

o Fail Criteria: Presence of extraneous peaks at 2.3 ppm (Toluene) or 5.7 ppm (DCM) >
5000 ppm.

Chloride Titration (Optional): Dissolve in water/HNO3 and titrate with AGQNO3 to confirm
stoichiometry of HCI (1.0 eq).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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